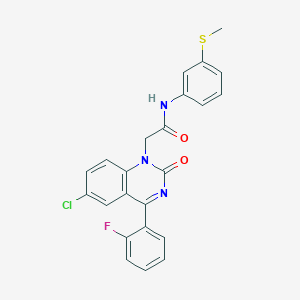

![molecular formula C19H20BrN3O2S B2651958 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 864976-21-6](/img/structure/B2651958.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

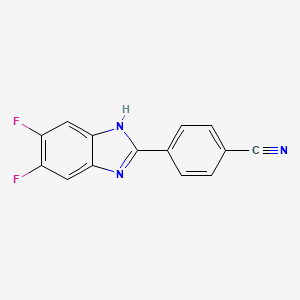

Molecular Structure Analysis

The compound contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The bromo, methoxyethyl, and dimethylamino groups are likely attached to different positions on this core .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Scientific Research Applications

Photodynamic Therapy

- A study discusses the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and suitability as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their corrosion inhibitory effects against steel in HCl solutions, demonstrating high inhibition efficiencies and potential for applications in protecting metals against corrosion (Hu et al., 2016).

Antimicrobial and Anticancer Activity

- Thiazolidinone derivatives, including those with benzamide components, have shown significant antimicrobial and anticancer activities in vitro, suggesting their utility in developing new therapeutic agents (Deep et al., 2016).

Anti-Infective Drugs

- Thiazolides, a novel class of drugs including modifications of nitazoxanide, demonstrate a broad spectrum of activity against various pathogens, including viruses, bacteria, and parasites, highlighting their potential in treating diverse infectious diseases (Hemphill, Müller, & Müller, 2012).

Antifungal Agents

- Studies on benzamide derivatives with thiazole moieties have identified compounds with potential antifungal properties, suggesting applications in combating fungal infections (Narayana et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2S/c1-22(2)15-7-4-13(5-8-15)18(24)21-19-23(10-11-25-3)16-9-6-14(20)12-17(16)26-19/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYWWBQQTBUBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)